1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one
Description
1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one is a chlorinated propan-2-one derivative featuring a substituted aromatic ring with ethoxy and methylthio groups at the 3- and 5-positions, respectively. The ethoxy and methylthio groups likely influence its electronic properties, solubility, and reactivity, making it a candidate for applications in medicinal chemistry or agrochemicals.
Properties
Molecular Formula |
C12H15ClO2S |
|---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
1-chloro-1-(3-ethoxy-5-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClO2S/c1-4-15-10-5-9(12(13)8(2)14)6-11(7-10)16-3/h5-7,12H,4H2,1-3H3 |
InChI Key |
ILXUMKIJBLVGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)SC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Substituted Benzene Derivatives
A common route involves Friedel-Crafts acylation of 3-ethoxy-5-(methylthio)toluene with chloroacetyl chloride. In a representative protocol:
- Substrate Preparation : 1,3-Dichloro-5-methylbenzene is reacted with sodium ethoxide in dimethyl sulfoxide (DMSO) at 90–110°C to introduce the ethoxy group.
- Thiolation : The methylthio group is introduced via nucleophilic aromatic substitution using sodium methanethiolate in DMF at 60°C.
- Acylation : The substituted benzene is treated with chloroacetyl chloride in the presence of AlCl₃ at 0–5°C, yielding the target compound.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Anhydrous DCM | 78 |
| Catalyst Loading | 1.2 eq AlCl₃ | 85 |
| Reaction Time | 4 hours | 78 |
Claisen-Schmidt Condensation
Adapting methods from chalcone synthesis, a solvent-free condensation between 3-ethoxy-5-(methylthio)benzaldehyde and chloroacetone is catalyzed by NaOH:
- Reaction Setup : Equimolar benzaldehyde and chloroacetone are ground with NaOH pellets at 50°C for 12 hours.
- Workup : The crude product is extracted with dichloromethane, washed with brine, and purified via column chromatography (hexane:ethyl acetate = 4:1).
Comparative Yields :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | Solvent-free | 50 | 65 |
| KOH | Ethanol | 70 | 58 |
Halogenation of Propan-2-one Intermediates
A two-step halogenation strategy is documented in patent literature:
- Ketone Formation : 3-Ethoxy-5-(methylthio)acetophenone is synthesized via Ullmann coupling of iodobenzene derivatives with ethyl acetoacetate.
- Chlorination : The ketone is treated with sulfuryl chloride (SO₂Cl₂) in CCl₄ at reflux, achieving α-chlorination with high regioselectivity.
Key Observations :
- Excess SO₂Cl₂ (1.5 eq) maximizes conversion.
- Radical inhibitors (e.g., BHT) suppress side reactions during chlorination.
Solvent and Catalytic System Optimization
Solvent Effects
Polar aprotic solvents (DMSO, DMF) enhance nucleophilic substitution rates for ethoxy and methylthio group installation. Nonpolar solvents (toluene, CCl₄) favor electrophilic chlorination.
Catalytic Efficiency
- Lewis Acids : AlCl₃ outperforms FeCl₃ in Friedel-Crafts acylation due to stronger electrophilic activation.
- Bases : Sodium methoxide in DMSO achieves 92.3% yield in ethoxylation reactions, while NaOH in solvent-free conditions simplifies chalcone condensations.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Molecular ion peak at m/z 258.76 ([M]⁺) aligns with the molecular formula C₁₂H₁₅ClO₂S.
Industrial-Scale Adaptations
Kilogram-scale syntheses report:
- Batch Reactors : 1,3-Dichloro-5-methylbenzene (2 kg) in DMSO with sodium methoxide (5.37 kg) achieves 81% yield after 15 hours at 100°C.
- Continuous Flow Systems : Microreactors reduce chlorination time from 4 hours to 30 minutes.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Research indicates that 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one may exhibit biological activity, particularly in enzyme inhibition and protein interactions. Ongoing studies are exploring its therapeutic potential, including antimicrobial and anticancer activities.
Synthesis and Chemical Modifications
The combination of chloro, ethoxy, and methylthio groups in 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one provides a versatile platform for further chemical modifications. This unique arrangement allows for diverse applications in synthetic chemistry and potential therapeutic uses that may not be present in structurally similar compounds.
Comparison with Structurally Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one | Similar structure but different positioning of ethoxy and methylthio groups | Different biological activity profile |
| 1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-ol | Contains an alcohol group instead of a ketone | Potentially different reactivity due to hydroxyl group |
| 1-Chloro-3-(3-ethoxy-4-(methylthio)phenyl)propan-2-one | Variation in the position of functional groups | May exhibit distinct biological properties |
Other Isomers
Other isomers of this compound exist, such as:
Mechanism of Action
The mechanism by which 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The table below compares key structural and molecular features of 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one with related compounds from the evidence:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects : The target compound’s ethoxy group (electron-donating) contrasts with electron-withdrawing groups like trifluoromethoxy or difluoromethoxy in analogs , which may reduce aromatic ring reactivity in electrophilic substitutions.
Physical and Chemical Properties
- Boiling Point/Density: Limited data exists for the target compound, but analogs with trifluoromethoxy groups (e.g., ) exhibit higher predicted boiling points (~300°C) and densities (~1.37 g/cm³) due to increased molecular mass and fluorine content .
- Solubility : The ethoxy group in the target compound may enhance solubility in polar solvents compared to fluorinated analogs .
Biological Activity
1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S and a molecular weight of 258.76 g/mol. This compound features a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, alongside a propan-2-one structure. Its unique combination of functional groups contributes to its reactivity and potential applications in various fields, including chemistry and biology .
Chemical Structure and Properties
The chemical structure of 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one can be represented as follows:
Key Properties:
- Molecular Weight: 258.76 g/mol
- CAS Number: 1806682-01-8
- Functional Groups: Chloro, ethoxy, methylthio
Enzyme Inhibition
Research indicates that 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one may exhibit significant biological activity, particularly in enzyme inhibition and protein interactions. The presence of functional groups allows for potential interactions with biological molecules, which could modulate various biochemical pathways. In particular, ongoing studies are exploring its therapeutic potential in areas such as antimicrobial and anticancer activities .
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one possess notable antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains, showing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values for these compounds often fall within micromolar ranges, indicating their potency against pathogens .
Anticancer Potential
The anticancer activity of this compound has also been investigated. Similar compounds have shown antiproliferative effects against human cancer cell lines such as HCT-116 and PC-3. The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures cell viability after treatment with the compound .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of phenyl derivatives demonstrated that compounds with similar structures to 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of electron-withdrawing groups enhanced the antimicrobial efficacy of these compounds .
Case Study 2: Anticancer Activity
In another research effort focusing on structurally related compounds, significant cytotoxicity was observed against various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against HeLa cells, suggesting that modifications to the phenyl ring can influence anticancer activity positively .
The mechanism by which 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one exerts its biological effects likely involves interaction with specific molecular targets within cells. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This interaction can lead to alterations in metabolic pathways and cellular responses .
Comparative Analysis
A comparative analysis of similar compounds reveals that variations in functional groups significantly impact biological activity. The presence of both chloro and methylthio groups enhances reactivity and selectivity towards biological targets compared to structurally simpler analogs.
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one | C12H15ClO2S | Antimicrobial, Anticancer |
| 1-Chloro-3-(5-methylthio)phenylpropan-2-one | C10H11ClOS | Moderate Antimicrobial |
| 1-Chloro-(4-methylthio)phenylpropan-2-one | C10H11ClOS | Low Cytotoxicity |
Q & A
Q. What are the common synthetic routes for 1-Chloro-1-(3-ethoxy-5-(methylthio)phenyl)propan-2-one?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone are synthesized via reactions between substituted benzaldehydes and ketones under basic conditions . For the target compound, a plausible route could involve:
Friedel-Crafts acylation : Introduce the propan-2-one moiety to the substituted benzene ring using a chloroacetyl chloride derivative.
Thioether formation : React with methanethiol or its derivatives to install the methylthio group.
Etherification : Use ethyl bromide or a similar agent in the presence of a base (e.g., K₂CO₃) to introduce the ethoxy group.
Key Considerations :
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the ethoxy (δ ~1.3–1.5 ppm for CH₃, δ ~3.4–4.0 ppm for OCH₂) and methylthio (δ ~2.1–2.5 ppm for SCH₃) groups.
- ¹³C NMR : Confirm carbonyl (δ ~200–210 ppm) and aromatic carbons (δ ~110–150 ppm) .
- IR Spectroscopy : Detect C=O stretch (~1700 cm⁻¹) and C-S/C-O bonds (~600–1200 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₂H₁₅ClO₂S: calculated 266.04 g/mol) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential toxicity of chlorinated and sulfur-containing compounds .
- Storage : Keep in a cool, dry place away from oxidizers. Stabilize with inert gases if sensitive to moisture .
- Waste Disposal : Follow EPA guidelines for halogenated waste, using approved containers .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) optimize structural elucidation?
- Methodological Answer :
- Crystallization : Use slow evaporation in ethanol or dichloromethane to grow high-quality crystals.
- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .
- Refinement : Use SHELX programs (SHELXL-2018/3):
- Parameters : Refine anisotropic displacement parameters for non-H atoms.
- Hydrogen Placement : Assign riding models for C-bound H atoms; refine amino H atoms freely .
Example Data :
| Parameter | Value |
|---|---|
| R factor | 0.038–0.058 |
| wR factor | 0.102–0.182 |
| C–C bond precision | ±0.003–0.004 Å |
Q. How to resolve contradictions in crystallographic data during refinement?
- Methodological Answer :
- Data Quality : Ensure completeness (>95%) and redundancy (>4) by optimizing exposure time and crystal positioning .
- Disorder Handling : Model split positions for disordered atoms (e.g., ethoxy groups) using PART instructions in SHELXL .
- Validation Tools : Use PLATON or Mercury to check for missed symmetry (e.g., twinning) and hydrogen-bonding networks .
- Cross-Verification : Compare with DFT-optimized structures (e.g., Gaussian 16) to validate bond lengths/angles .
Q. What computational methods analyze electronic effects on reactivity?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (FMOs). The LUMO often localizes on the carbonyl group, making it electrophilic .
- NBO Analysis : Quantify hyperconjugation (e.g., σ(C-Cl) → σ*(C=O)) to explain stabilization of transition states .
- MD Simulations : Study solvation effects (e.g., in DMSO) using GROMACS to predict reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
